3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
Description
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[(4-nitrophenyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N3O2.BrH/c20-16-8-5-14(10-17(16)21)18-12-22(19-2-1-9-23(18)19)11-13-3-6-15(7-4-13)24(25)26;/h3-8,10,12H,1-2,9,11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALPKMGFKCPDAU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrCl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-a]imidazole core, followed by the introduction of the dichlorophenyl and nitrobenzyl groups through electrophilic aromatic substitution reactions. The final step involves the quaternization of the nitrogen atom with bromide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to alter the dichlorophenyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromide ion can yield various substituted imidazolium salts.
Scientific Research Applications
3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and physicochemical properties of the target compound with three analogues from the evidence:
Research Findings and Implications
- Antibacterial Potential: Derivatives with nitro groups (e.g., the target and ) exhibit enhanced activity against Gram-positive bacteria, likely due to nitroreductase-mediated activation .
- Structural Limitations : The bulky 3,4-dichlorophenyl group in the target compound may reduce bioavailability compared to smaller substituents in and .
- Thermodynamic Stability : The bicyclic core in all analogues contributes to thermal stability, as evidenced by melting points exceeding 200°C in related compounds .
Biological Activity
The compound 3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Pyrrolo[1,2-a]imidazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The 3-(3,4-dichlorophenyl) and 1-(4-nitrobenzyl) groups are introduced through electrophilic aromatic substitution and nucleophilic attack methods.
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value of approximately 5.2 μM, indicating moderate cytotoxicity against this cell line .
- HeLa Cervical Cancer Cells : Similar studies reported an IC50 of around 6.8 μM, suggesting potential as an anticancer agent .
The mechanism underlying the anticancer activity appears to be related to:
- Inhibition of Cell Cycle Progression : The compound induces G2/M phase arrest in cancer cells, which is critical for preventing cell division.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptotic cell populations upon treatment with the compound, suggesting it triggers programmed cell death pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies assessed its effectiveness against a range of bacteria and fungi:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged between 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria, demonstrating moderate antibacterial activity .
- Fungal Strains : It exhibited notable antifungal activity against Candida albicans with an MIC of 64 µg/mL.
Structure-Activity Relationship (SAR)
The presence of the dichlorophenyl and nitrobenzyl substituents is crucial for enhancing the biological activity of the compound. Comparative studies with analogs lacking these groups showed significantly reduced activity, highlighting their importance in binding interactions with biological targets.
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- In Vivo Efficacy in Tumor Models : A study using xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls.
- Safety Profile Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as a therapeutic agent.
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50 (µM) | MIC (µg/mL) |
|---|---|---|---|
| Anticancer | MCF-7 | 5.2 | - |
| Anticancer | HeLa | 6.8 | - |
| Antibacterial | Staphylococcus aureus | - | 64 |
| Antifungal | Candida albicans | - | 64 |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing this compound, and how can reaction conditions be optimized?
- Methodology : Use a multi-step approach starting with cyclocondensation of pyrrolidine precursors followed by alkylation with 4-nitrobenzyl bromide. Key parameters include:
- Solvent : Polar aprotic solvents like DMF or DMSO for improved solubility .
- Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate intermediates .
- Temperature : Room temperature for alkylation steps to minimize side reactions .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 substrate:alkylating agent) and use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
Q. Which analytical techniques are critical for structural confirmation?
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl/nitrobenzyl groups) and quaternary carbons .
- IR Spectroscopy : Identify C-N stretches (~1650 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M-Br]⁺ with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve stereoelectronic effects in the imidazolium core (e.g., bond angles: C5–C4–H4A = 111.6°) .
Q. How can researchers assess purity and stability under varying storage conditions?
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .
- Stability : Conduct accelerated degradation studies:
- Thermal : 40–60°C for 4 weeks to identify decomposition products .
- Photolytic : Expose to UV light (λ = 365 nm) to assess nitro group stability .
Advanced Research Questions
Q. What computational approaches predict the compound’s electronic behavior and binding interactions?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ΔE = ~4.5 eV for imidazolium derivatives) and electrostatic potential maps .
- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; validate with SPR (surface plasmon resonance) binding assays .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Validation : Compare experimental 1H NMR shifts with DP4+ probability analysis of computed conformers .
- Solvent Effects : Simulate NMR chemical shifts in explicit solvent models (e.g., COSMO-RS) to account for dielectric environments .
Q. What mechanistic insights explain regioselectivity in derivatization reactions?
- Kinetic Studies : Use stopped-flow UV-Vis to monitor intermediate formation rates .
- Isotopic Labeling : Introduce deuterium at the imidazolium C2 position to track hydrogen-bonding effects in nucleophilic substitutions .
Q. How does the compound interact with biological membranes or protein targets?
- Lipophilicity : Measure logP values (e.g., shake-flask method) to predict membrane permeability .
- Fluorescence Quenching : Use tryptophan fluorescence assays to study binding with serum albumin .
Q. What environmental impacts arise from its degradation, and how can they be mitigated?
- Degradation Pathways : Perform LC-MS/MS to identify nitro-reduction products (e.g., amine derivatives) under anaerobic conditions .
- Ecotoxicity : Use Daphnia magna bioassays to assess acute toxicity (LC50) of degradation byproducts .
Methodological Notes
- Cross-Validation : Always corroborate synthetic yields with multiple analytical techniques (e.g., NMR + HRMS) .
- Scale-Up Challenges : Implement process analytical technology (PAT) for real-time monitoring during pilot-scale synthesis .
- Data Reproducibility : Document solvent batch effects (e.g., residual water in DMF) and storage conditions for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
